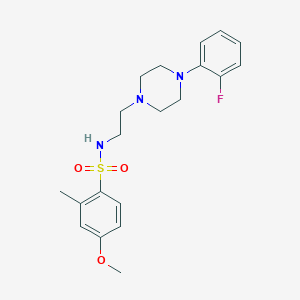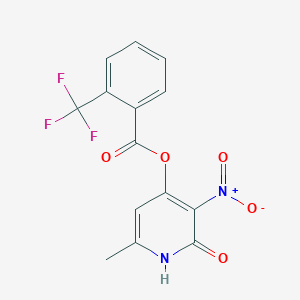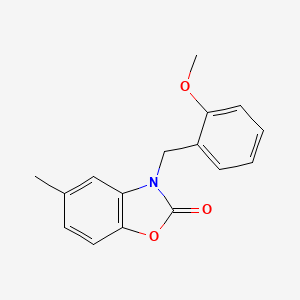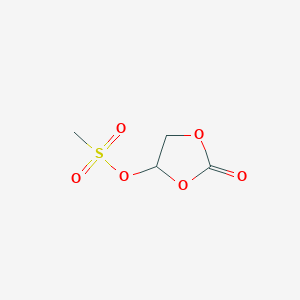
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide” is a complex organic compound. While there is limited information available specifically on this compound, it is related to a class of compounds that have been studied for their inhibitory effects on human equilibrative nucleoside transporters .
Synthesis Analysis
The synthesis of similar compounds often involves methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .科学的研究の応用
Radiolabeled Antagonists for Neurotransmission Studies
Research has explored the use of compounds like [18F]p-MPPF, a variant of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide, as radiolabeled antagonists for studying serotonergic neurotransmission. This application is particularly relevant in positron emission tomography (PET) imaging. Such compounds assist in understanding the serotonergic system in various animal models and humans, contributing significantly to neuroscientific research (Plenevaux et al., 2000).
Serotonin Receptor Antagonism in Pharmacological Studies
Compounds like SB-357134, related to this compound, have been studied for their ability to antagonize serotonin receptors, particularly 5-HT6 receptors. These studies have implications for understanding neurotransmitter systems and developing therapeutic agents for neuropsychiatric conditions (Stean et al., 2002).
Cognitive Enhancers and Neuroprotective Agents
Research has identified certain derivatives of this compound as potential cognitive enhancers. These compounds, such as FR121196, have shown to augment long-term potentiation in hippocampal slices, suggesting their role in enhancing cognitive functions and offering neuroprotective benefits (Matsuoka et al., 1993).
Corrosion Inhibition Properties in Materials Science
Apart from their neurological applications, derivatives of this compound have been investigated for their role in corrosion inhibition. Studies involving quantum chemical calculations and molecular dynamics simulations have highlighted the potential of these derivatives in protecting metals like iron from corrosion, which is crucial in industrial applications (Kaya et al., 2016).
Molecular Imaging in Alzheimer's Disease
Research has utilized derivatives of this compound in molecular imaging to study the brain of Alzheimer's disease patients. These compounds, acting as selective serotonin 1A molecular imaging probes, have been used in PET imaging to quantify receptor densities, contributing to a deeper understanding of neurological changes in Alzheimer's disease (Kepe et al., 2006).
作用機序
特性
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-4-methoxy-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN3O3S/c1-16-15-17(27-2)7-8-20(16)28(25,26)22-9-10-23-11-13-24(14-12-23)19-6-4-3-5-18(19)21/h3-8,15,22H,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBVJEBKRWDFLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-METHYLPHENYL)-2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDE](/img/structure/B2665460.png)
![2-[3-(2-Quinolinyl)phenyl]quinoline](/img/structure/B2665461.png)
![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2665465.png)

![Methyl 2-oxo-1,3-dihydroimidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B2665470.png)
![2-Azabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B2665471.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepan-4-yl)acetic acid](/img/structure/B2665473.png)

![[(1-Methylpiperidin-4-ylidene)amino]thiourea](/img/structure/B2665475.png)
![(E)-ethyl 5-(furan-2-yl)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2665478.png)


